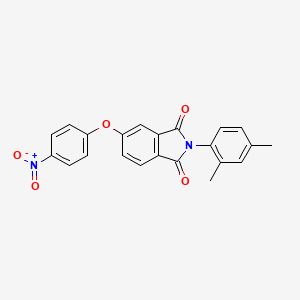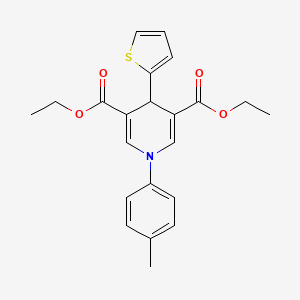![molecular formula C26H24N6O8 B11653345 4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/structure/B11653345.png)
4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-AMINO-5-CYANO-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-AMINO-5-CYANO-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with malononitrile and aromatic aldehydes to form the pyrano[2,3-c]pyrazole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-AMINO-5-CYANO-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could yield a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-[6-AMINO-5-CYANO-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 4-[6-AMINO-5-CYANO-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles
- 4,5-dicyano-1,2,3-triazole
- Indole derivatives
Uniqueness
4-[6-AMINO-5-CYANO-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrano[2,3-c]pyrazole core is particularly notable for its stability and reactivity, making it a valuable scaffold for the development of new compounds with diverse applications .
Propriétés
Formule moléculaire |
C26H24N6O8 |
|---|---|
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
[4-[6-amino-5-cyano-3-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C26H24N6O8/c1-36-18-11-15(12-19(37-2)23(18)39-26(33)31-6-8-38-9-7-31)20-17(13-27)24(28)40-25-21(20)22(29-30-25)14-4-3-5-16(10-14)32(34)35/h3-5,10-12,20H,6-9,28H2,1-2H3,(H,29,30) |
Clé InChI |
PXBCDUKHBZOGPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC(=O)N2CCOCC2)OC)C3C(=C(OC4=NNC(=C34)C5=CC(=CC=C5)[N+](=O)[O-])N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11653263.png)
![4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol](/img/structure/B11653279.png)

![N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11653309.png)
![4-(4-Chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11653312.png)
![3-amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11653319.png)
![3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653323.png)
![5-(3-chloro-2-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653326.png)



![N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11653360.png)
![N-{3-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B11653362.png)
![2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653368.png)
